2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a morpholinosulfonyl group, a pyrazole ring, and a thioxothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-(morpholinosulfonyl)benzaldehyde with 1-phenyl-3-(4-pyrazolyl)prop-2-en-1-one under basic conditions to form the intermediate chalcone. This intermediate is then reacted with thiosemicarbazide and acetic acid to yield the final product through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new compounds.
Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H22N4O6S3 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H22N4O6S3/c30-22(31)16-28-24(32)21(37-25(28)36)14-18-15-29(19-4-2-1-3-5-19)26-23(18)17-6-8-20(9-7-17)38(33,34)27-10-12-35-13-11-27/h1-9,14-15H,10-13,16H2,(H,30,31)/b21-14- |
InChI Key |
BCDLFRIOCGREND-STZFKDTASA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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